molecular formula C13H11BrClN3O3 B2529052 5-bromo-2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide CAS No. 631868-77-4

5-bromo-2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide

Cat. No.: B2529052
CAS No.: 631868-77-4
M. Wt: 372.6
InChI Key: TVAJNCLGGXLZLZ-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is a useful research compound. Its molecular formula is C13H11BrClN3O3 and its molecular weight is 372.6. The purity is usually 95%.
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Biological Activity

5-bromo-2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₃H₁₃BrClN₃O₃
  • Molecular Weight : 358.61 g/mol

The structure includes a bromine and chlorine atom, which can significantly influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Cell Growth Inhibition : In vitro assays demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines. For example, a related compound showed an IC₅₀ value of 40% growth inhibition in the NCI-USA anticancer assay .
Cell Line IC₅₀ (µM) Reference
MCF-7 (Breast)7.17 ± 0.94
A549 (Lung)2.93 ± 0.47

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent:

  • Bacterial Inhibition : Studies have reported that similar compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Apoptosis Induction : It may promote programmed cell death in cancer cells through the activation of apoptotic pathways.
  • Antioxidant Activity : Some derivatives have shown to scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Properties :
    • Researchers synthesized various benzamide derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that specific substitutions on the benzamide scaffold enhanced cytotoxicity .
  • Antimicrobial Efficacy Assessment :
    • A study focused on the antimicrobial properties of similar compounds found that they effectively inhibited bacterial growth at low concentrations, suggesting potential for therapeutic applications in infectious diseases .

Properties

IUPAC Name

5-bromo-2-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN3O3/c1-17-10(6-11(19)18(2)13(17)21)16-12(20)8-5-7(14)3-4-9(8)15/h3-6H,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAJNCLGGXLZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.